molecular formula C19H19N3O3 B2793056 (Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide CAS No. 1099323-49-5

(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide

Cat. No. B2793056
CAS RN: 1099323-49-5
M. Wt: 337.379
InChI Key: KNQFIRGPDWABOL-UHFFFAOYSA-N
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Description

The compound “(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide” is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Synthesis Analysis

The synthesis of this compound involves several steps. The first step is the reaction of 3-methoxy-N-(2,4,6-trimethylphenyl)benzamide with 3,5-dimethyl-4-hydroxybenzaldehyde in the presence of a suitable solvent and a catalyst to form the intermediate product. Sodium hydride is then added to the intermediate product to deprotonate the hydroxyl group and form a carbanion. The carbanion is then alkylated by adding 2-bromoethyl methyl ether to the reaction mixture. The final product is purified by recrystallization or column chromatography.


Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction analysis . This analysis has helped in establishing the spatial structure of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied in detail . The reaction led to the single-stage method under very mild conditions to obtain 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine .

Scientific Research Applications

Drug Development

This compound’s structure is reminiscent of molecules that interact with various biological pathways, making it a candidate for drug development. Its imidazole ring, a common motif in pharmacology, suggests potential for therapeutic applications. Imidazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties . Therefore, this compound could be synthesized and tested for similar pharmacological effects.

Cancer Research

The presence of a 1,2-oxazole moiety within the compound’s structure is notable for its anticancer potential. Oxazole derivatives have been studied for their efficacy against various cancer cell lines. For instance, triazole-tethered cinnamamide derivatives have shown promising results in inhibiting cancer cell growth . Research could explore the anticancer activity of this compound against specific cancer types.

Quantum Computing

Quantum computing is an emerging field that could benefit from the unique properties of this compound. The ability to control individual quantum systems is crucial for developing quantum devices. The compound’s complex structure might influence the design of new materials or interfaces for quantum computing applications, as suggested by the recent focus on quantum technologies at institutions like CERN .

properties

IUPAC Name

(Z)-2-cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-18(13(2)25-22-12)11-24-17-7-3-14(4-8-17)9-15(10-20)19(23)21-16-5-6-16/h3-4,7-9,16H,5-6,11H2,1-2H3,(H,21,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQFIRGPDWABOL-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide

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